molecular formula C7H8ClNS B6306009 2-Chloro-5-methyl-3-(methylthio)pyridine CAS No. 1823926-25-5

2-Chloro-5-methyl-3-(methylthio)pyridine

Cat. No.: B6306009
CAS No.: 1823926-25-5
M. Wt: 173.66 g/mol
InChI Key: MSXZANLIFQMUFS-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3-(methylthio)pyridine is a pyridine derivative characterized by a chloro group at position 2, a methyl group at position 5, and a methylthio (-SCH₃) substituent at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (chloro) and electron-donating (methylthio) groups. Its molecular formula is C₈H₈ClNS, with a molecular weight of 185.67 g/mol .

Properties

IUPAC Name

2-chloro-5-methyl-3-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXZANLIFQMUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-5-methyl-3-(methylthio)pyridine can be achieved through several routes. One common method involves the reaction of 2-chloro-5-methylpyridine with a methylthiolating agent under specific conditions. Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, the reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Chemical Reactions Analysis

2-Chloro-5-methyl-3-(methylthio)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-5-methyl-3-(methylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-3-(methylthio)pyridine depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following pyridine derivatives share structural similarities with 2-chloro-5-methyl-3-(methylthio)pyridine, differing primarily in substituent groups at positions 2, 3, or 5:

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine
  • Structure : Chloro (position 2), methyl (position 5), and trimethylsilyl-ethynyl (position 3).
  • Molecular Formula : C₁₁H₁₄ClNSi
  • Molecular Weight : 223.77 g/mol
  • This compound is commercially available at $400–$4,800 per gram .
2-Fluoro-5-(methylthio)pyridine
  • Structure : Fluoro (position 2), methylthio (position 5).
  • Molecular Formula : C₆H₆FNS
  • Molecular Weight : 159.18 g/mol
  • Key Differences : Replacement of chloro with fluoro enhances electronegativity, improving stability against hydrolysis but reducing leaving-group ability in substitution reactions. This compound is used as a pharmaceutical intermediate .
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine
  • Structure : Chloro (position 2), trifluoromethyl (-CF₃, position 3), methylthio (position 5).
  • Molecular Formula : C₈H₅ClF₃NS
  • Molecular Weight : 253.64 g/mol
  • Key Differences : The trifluoromethyl group at position 3 is strongly electron-withdrawing, which may alter electronic distribution and increase resistance to oxidation compared to the methylthio group .
2-Chloro-5-(3-thienyl)pyridine
  • Structure : Chloro (position 2), thienyl (position 5).
  • Molecular Formula : C₉H₅ClNS
  • Molecular Weight : 195.66 g/mol
  • Key Differences : The thienyl group introduces a heteroaromatic ring, enhancing π-π stacking interactions in drug-receptor binding. This compound has a purity of 97% and is used in materials science .

Physicochemical Properties and Reactivity

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Commercial Availability (Price/g)
2-Chloro-5-methyl-3-(methylthio)pyridine 185.67 Cl, CH₃, SCH₃ N/A Discontinued
2-Chloro-5-iodopyridine 239.44 Cl, I 99 $N/A
2-Fluoro-5-(methylthio)pyridine 159.18 F, SCH₃ N/A Available
2-Chloro-3-(trimethylsilyl)ethynyl-pyridine 223.77 Cl, C≡C-Si(CH₃)₃ N/A $400–$4,800
Reactivity Insights :
  • Electron-Donating vs. Withdrawing Groups : Methylthio (-SCH₃) at position 3 in the target compound enhances nucleophilicity at adjacent positions, while chloro at position 2 directs electrophilic substitution to position 4 or 6 .
  • Halogen Effects : Iodo substituents (e.g., 2-Chloro-5-iodopyridine) increase molecular weight and polarizability, favoring halogen bonding in medicinal chemistry .

Biological Activity

2-Chloro-5-methyl-3-(methylthio)pyridine (CAS No. 1823926-25-5) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a chlorine atom and a methylthio group, which may contribute to its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of 2-Chloro-5-methyl-3-(methylthio)pyridine, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-Chloro-5-methyl-3-(methylthio)pyridine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the chlorine atom may enhance the compound's reactivity, while the methylthio group can increase lipophilicity, facilitating cellular uptake.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit various enzymes by forming covalent bonds with nucleophilic sites, potentially disrupting their normal function.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Therapeutic Applications

Research has indicated several therapeutic applications for 2-Chloro-5-methyl-3-(methylthio)pyridine:

  • Antimicrobial Agents : The compound has shown promise in inhibiting bacterial growth, suggesting potential use in developing new antibiotics.
  • Cancer Treatment : Its structural analogs have been investigated for their efficacy in targeting cancer cell proliferation and survival pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development.

StudyFindings
Investigated the synthesis and biological evaluation of pyridine derivatives, including 2-Chloro-5-methyl-3-(methylthio)pyridine, showing promising antimicrobial activity against various pathogens.
Reported on the kinase inhibition potential of similar pyridine derivatives, suggesting that modifications to the pyridine ring can enhance biological efficacy.
Highlighted the role of sulfur-containing compounds in medicinal chemistry, emphasizing their importance in developing novel therapeutic agents.

Comparative Analysis with Related Compounds

A comparative analysis of 2-Chloro-5-methyl-3-(methylthio)pyridine with other pyridine derivatives reveals insights into its unique properties:

CompoundBiological ActivityIC50 (µM)Reference
2-Chloro-5-methyl-3-(methylthio)pyridineAntimicrobialTBDOngoing research
4-Methyl-5-(methylthio)nicotinaldehydeAntifungal12.5
Pyrido[3,4-d]pyrimidine derivativesCDK2 Inhibition0.016

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